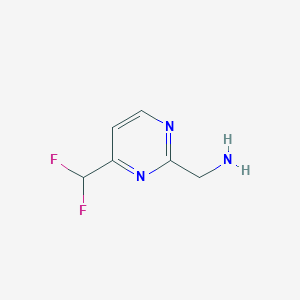

(4-(Difluoromethyl)pyrimidin-2-yl)methanamine

Beschreibung

(4-(Difluoromethyl)pyrimidin-2-yl)methanamine is a pyrimidine-derived compound featuring a difluoromethyl substituent at the 4-position and a primary amine (-CH2NH2) at the 2-position. The difluoromethyl group introduces both electronegativity and lipophilicity, which can enhance bioavailability and influence target binding compared to non-fluorinated analogs .

Eigenschaften

Molekularformel |

C6H7F2N3 |

|---|---|

Molekulargewicht |

159.14 g/mol |

IUPAC-Name |

[4-(difluoromethyl)pyrimidin-2-yl]methanamine |

InChI |

InChI=1S/C6H7F2N3/c7-6(8)4-1-2-10-5(3-9)11-4/h1-2,6H,3,9H2 |

InChI-Schlüssel |

YXROJOOOHOQOTN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(N=C1C(F)F)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and General Approach

- The synthesis typically starts from commercially available precursors such as 2,2-difluoroacetic anhydride or suitably functionalized pyrimidine derivatives.

- The difluoromethyl group is introduced using reagents like 2,2-difluoroacetic anhydride, avoiding direct fluorination steps with hazardous reagents like DAST.

- The methanamine group is introduced via reductive amination or nucleophilic substitution on a suitable pyrimidine intermediate.

Five-Step, Two-Pot Procedure (Adapted from Pyridine Analog Synthesis)

Although detailed procedures for the pyrimidine analog are less documented, analogous strategies from 4-(difluoromethyl)pyridin-2-amine syntheses provide a framework:

| Step | Reaction Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one from ethyl vinyl ether and 2,2-difluoroacetic anhydride | Ethyl vinyl ether, 2,2-difluoroacetic anhydride, 78% yield | 78 | Validated on 90 g scale |

| 2 | Conversion to nitrile intermediate | Acetic acid, methoxylamine hydrochloride, HBr in acetic acid | - | One-pot reaction, 7 h at 50°C, then 15 h at 90°C |

| 3 | Reduction and amination to amine | Zinc in acetic acid, ammonium hydroxide workup | 60-72 | Large-scale conditions optimized |

| 4 | Purification | Extraction with dichloromethane, drying, solvent switch | - | Chromatography-free process |

| 5 | Crystallization and isolation | Heptane precipitation | - | Product isolated as solid |

Note: This table is adapted from a scalable synthesis of the pyridine analog and provides a conceptual basis for the pyrimidine synthesis, which involves similar difluoromethyl and amine functional groups.

Specific Preparation Methods for (4-(Difluoromethyl)pyrimidin-2-yl)methanamine

Introduction of Methanamine Group on Pyrimidine Ring

- The methanamine substituent is introduced typically by nucleophilic substitution or reductive amination on a 2-halopyrimidine or 2-cyanopyrimidine intermediate.

- Reductive amination is often carried out in methanolic media using sodium cyanoborohydride or similar mild reducing agents.

- The reaction medium may be made basic using tertiary amines such as 1,4-diazabicyclo[2.2.2]octane to facilitate amination.

- Iron sulfate or other metal salts may be added to suppress side reactions involving cyanide ions during reductive amination.

Hydrochloride Salt Formation

- To improve stability and solubility, the free base of this compound is converted to its hydrochloride salt.

- This is typically achieved by treatment with hydrochloric acid in an appropriate solvent.

- The hydrochloride salt is isolated by filtration and drying, yielding a stable crystalline solid suitable for further use.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Synthesis |

|---|---|---|

| Solvent | Methanol, acetic acid, dichloromethane | Solvent choice affects reaction rate and purity |

| Temperature | 25–90 °C | Higher temps favor reaction completion but may increase impurities |

| Reducing Agent | Sodium cyanoborohydride, zinc | Mild reducing agents preferred for selectivity |

| pH | Slightly basic (tertiary amine addition) | Enhances amination efficiency |

| Reaction Time | 7–15 hours | Sufficient for complete conversion |

| Workup | Extraction, drying over Na2SO4, filtration | Removes impurities, isolates product |

Analytical and Purity Considerations

- Purity and identity confirmation are performed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

- Mass spectrometry and elemental analysis support molecular formula confirmation.

- The hydrochloride salt form improves handling and analytical reproducibility.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Scale | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Five-step, two-pot synthesis | 2,2-Difluoroacetic anhydride, zinc | Multi-kilogram | 60–72 | Avoids hazardous fluorinating agents, scalable | Requires multi-step optimization |

| Reductive amination on pyrimidine | Sodium cyanoborohydride, DABCO | Gram to kilogram | ~70 | Mild conditions, selective amination | Potential cyanide side reactions |

| Hydrochloride salt formation | HCl in organic solvent | Laboratory scale | Quantitative | Enhances stability and solubility | Requires careful pH control |

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution Reagents: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Wissenschaftliche Forschungsanwendungen

(4-(Difluoromethyl)pyrimidin-2-yl)methanamine is a chemical compound with a difluoromethyl group attached to a pyrimidine ring and a methanamine substituent. Its molecular formula is , and it has a molecular weight of 159.14 g/mol. This compound's unique structure, combining fluorinated and amine functionalities, gives it interesting chemical and biological properties.

Potential Applications

The unique properties of this compound make it valuable in various fields:

- Medicinal Chemistry The difluoromethyl group can enhance lipophilicity and metabolic stability, making it a candidate for medicinal chemistry research.

- Pharmacology Compounds with similar structures have been investigated for their roles in pharmacology. Areas of particular interest include:

- Enzyme and receptor interactions

- Potential biological activity

Structural Analogs

Several compounds share structural similarities with this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2-(Difluoromethyl)pyridin-4-yl)methanamine | Pyridine ring | Contains a pyridine instead of a pyrimidine ring |

| (4-(Difluoromethyl)pyrimidin-2-yl)methanol | Pyrimidine ring | Features a hydroxyl group instead of an amine |

| 2-[4-Methyl-6-(trifluoroMethyl)pyrimidin-2-yl]ethanamine hydrochloride | Pyrimidine ring | Contains trifluoromethyl instead of difluoromethyl |

Wirkmechanismus

The mechanism of action of (4-(Difluoromethyl)pyrimidin-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The compound is compared to analogs with substitutions on the pyrimidine ring or amine side chain. Key examples include:

a) (4-(Trifluoromethyl)phenyl)methanamine

- Substituent : Trifluoromethyl (-CF3) on a phenyl ring (vs. difluoromethyl on pyrimidine).

- Synthesis : Used in the synthesis of triazolopyrimidine derivatives (e.g., D2-2a in ), highlighting its role in medicinal chemistry.

b) (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine

- Substituent : Naphthyl group at pyrimidine-4 and piperidine at pyrimidine-2.

- Activity : Acts as a β-catenin agonist, increasing bone formation rate by 97% in preclinical models . The naphthyl group enhances aromatic stacking interactions, while the piperidine improves solubility and bioavailability compared to primary amines.

c) N-(4-Trifluoromethylphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine (3e)

- Substituent : Trifluoromethylphenyl and imidazo[1,2-a]pyrimidine.

- Physical Properties: Melting point 224–226°C, higher than non-fluorinated analogs due to increased molecular rigidity and halogen bonding .

d) 2-[4-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-amine

- Substituent : Trifluoromethyl on pyrimidine and ethylamine side chain.

- Flexibility : The ethylamine spacer may improve binding to deeper protein pockets compared to methanamine derivatives .

Pharmacological and Physicochemical Properties

Key Observations:

- Fluorine Effects : Difluoromethyl (-CHF2) balances electronegativity and steric bulk, offering improved bioavailability over -CF3 while retaining metabolic resistance .

- Amine Position : Primary amines (e.g., methanamine vs. ethanamine) influence target engagement; shorter chains may limit flexibility but enhance binding specificity .

- Aromatic Systems : Pyrimidine cores with fused rings (e.g., imidazo[1,2-a]pyrimidine) exhibit higher melting points and stability .

Biologische Aktivität

(4-(Difluoromethyl)pyrimidin-2-yl)methanamine is a chemical compound characterized by a difluoromethyl group attached to a pyrimidine ring, along with a methanamine substituent. This unique structure suggests potential biological activities, making it an interesting subject for pharmacological research. The compound has garnered attention due to its enhanced metabolic stability and bioactivity compared to non-fluorinated analogs, which is crucial in drug design and development.

- Molecular Formula : C7H8F2N4

- Molecular Weight : 159.14 g/mol

- IUPAC Name : this compound

The difluoromethyl group enhances the lipophilicity of the compound, potentially improving its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group can enhance binding affinity, leading to improved pharmacological effects. Research indicates that compounds with similar structural features often act as inhibitors or modulators of critical biological pathways.

1. Inhibition of Histone Deacetylase 6 (HDAC6)

Recent studies have highlighted the potential of difluoromethyl-containing compounds as selective HDAC6 inhibitors. HDAC6 is a significant target in oncology and various diseases. For instance, difluoromethyl derivatives have shown potent inhibition in low nanomolar concentrations, demonstrating high selectivity over other HDAC isoforms .

Table 1: Comparison of HDAC Inhibition Potency

| Compound Name | IC50 (nM) | Selectivity |

|---|---|---|

| DFMO Derivative | <10 | High over HDAC1-4 |

| Control Compound | >1000 | Low |

2. Antimicrobial Activity

Studies have reported that this compound exhibits moderate antibacterial and antifungal activities. In vitro tests against various pathogens revealed significant inhibition, particularly against strains such as Xanthomonas oryzae and Botrytis cinerea.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Xanthomonas oryzae | 50 |

| Botrytis cinerea | 25 |

3. Neuroprotective Effects

Research involving animal models has demonstrated that this compound can reduce neuronal cell death and improve cognitive functions in neurodegenerative disease models. The mechanism appears to involve the reduction of oxidative stress markers.

Case Studies

Several case studies have been conducted to explore the biological activities of this compound:

- Study on Neuroprotection : A controlled study showed that administration of the compound significantly improved cognitive function in mice subjected to neurodegeneration models, correlating with decreased oxidative stress.

- Antidepressant Activity : Another study indicated that this compound could alleviate stress-induced depression in mice, linked to increased serotonin levels in the brain .

Q & A

Q. What are the standard synthetic routes for (4-(Difluoromethyl)pyrimidin-2-yl)methanamine, and how is reaction progress monitored?

The synthesis typically involves nucleophilic substitution or reductive amination steps. For example, intermediates like 4-chloro-6-(difluoromethyl)pyrimidine can react with ammonia or protected amines under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Reaction progress is monitored via thin-layer chromatography (TLC) or inline Fourier-transform infrared spectroscopy (FTIR) to track intermediate formation. Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are used post-synthesis to confirm purity and structural integrity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify the pyrimidine ring substitution pattern and methanamine group connectivity. For instance, the difluoromethyl group (-CF₂H) shows distinct splitting patterns in ¹H NMR due to coupling with fluorine .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or liquid chromatography-mass spectrometry (LC-MS) confirms molecular weight and fragmentation pathways .

- Infrared (IR) spectroscopy : Identifies functional groups like N-H stretches (3200–3400 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up synthesis?

Optimization strategies include:

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions, as demonstrated in analogous pyridine derivatives .

- Catalyst screening : Palladium or copper catalysts may enhance coupling efficiency in precursor synthesis .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) often improve solubility of intermediates, while minimizing hydrolysis of fluorine-containing groups .

Q. How do fluorinated substituents influence the compound’s electronic properties and binding interactions?

The difluoromethyl group alters electron density via its strong inductive (-I) effect, reducing the basicity of the adjacent methanamine group. This enhances metabolic stability and bioavailability . Computational studies (e.g., density functional theory) can predict electrostatic potential maps to guide structure-activity relationship (SAR) analyses. Fluorine’s electronegativity also facilitates halogen bonding with protein targets, as observed in crystal structures of similar compounds .

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?

Contradictions may arise from dynamic effects (e.g., rotameric equilibria) or solvent-dependent shifts. Approaches include:

- Variable-temperature NMR : To identify conformational changes affecting chemical shifts .

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and resolves overlapping signals .

- Computational NMR prediction tools (e.g., ACD/Labs, Gaussian) : Compare calculated shifts with experimental data, adjusting for solvent and pH effects .

Data Analysis and Mechanistic Questions

Q. What strategies are effective in analyzing the biological activity of this compound derivatives?

- Molecular docking : Predict binding modes to targets like enzymes or receptors. For example, pyrimidine derivatives often interact with kinase ATP-binding pockets .

- Structure-activity relationship (SAR) libraries : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) to identify critical pharmacophores .

- Biotransformation assays : Use liver microsomes or hepatocytes to assess metabolic stability, leveraging fluorine’s resistance to oxidative degradation .

Q. How can computational methods address contradictions in thermodynamic stability predictions for fluorinated pyrimidines?

Discrepancies between DFT calculations and experimental thermochemical data (e.g., DSC) may arise from lattice energy contributions in crystalline forms. Hybrid approaches combining periodic boundary condition (PBC) simulations with experimental X-ray diffraction data can reconcile these differences .

Experimental Design and Validation

Q. What controls are critical when evaluating the reactivity of this compound in cross-coupling reactions?

- Blank reactions : Confirm the absence of metal catalyst contamination.

- Isotopic labeling (e.g., ¹⁵N-methanamine) : Track amine participation in bond-forming steps .

- Stability testing : Monitor decomposition under varying pH and temperature to identify optimal reaction windows .

Q. How can researchers validate the purity of this compound for in vivo studies?

- Multi-modal chromatography : Combine reverse-phase HPLC (for organic impurities) and ion chromatography (for inorganic salts) .

- Elemental analysis : Verify C/H/N/F ratios within ±0.4% of theoretical values .

- Pharmacokinetic spike-in assays : Use radiolabeled compound (e.g., ¹⁴C) to confirm batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.